molecular formula C10H14N4O2 B3302436 (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine CAS No. 916791-14-5

(5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine

Cat. No.: B3302436
CAS No.: 916791-14-5
M. Wt: 222.24 g/mol
InChI Key: QMRGAWZGIOCHLH-UHFFFAOYSA-N
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Description

(5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring. The presence of a nitro group on the pyridine ring and an amine group on the piperidine ring makes this compound interesting for various chemical and biological applications. It is often studied for its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyridine ring.

    Formation of Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Coupling Reaction: The nitro-pyridine derivative is then coupled with the piperidine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amine group on the piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Reduction Product: (5-Amino-pyridin-2-yl)-piperidin-4-yl-amine.

    Substitution Products: Various derivatives depending on the electrophile used in the reaction.

Scientific Research Applications

(5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine: Similar structure but with the amine group on the 3-position of the piperidine ring.

    (5-Nitro-pyridin-2-yl)-piperidin-2-yl-amine: Similar structure but with the amine group on the 2-position of the piperidine ring.

    (5-Nitro-pyridin-2-yl)-morpholin-4-yl-amine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The unique combination of the nitro group on the pyridine ring and the amine group on the piperidine ring in (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-nitro-N-piperidin-4-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-1-2-10(12-7-9)13-8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGAWZGIOCHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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